Ethyl 4-[(pyridin-3-ylcarbamoyl)amino]benzoate
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Overview
Description
ETHYL 4-{[(3-PYRIDYLAMINO)CARBONYL]AMINO}BENZOATE is a complex organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group linked to a pyridylamino moiety through a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[(3-PYRIDYLAMINO)CARBONYL]AMINO}BENZOATE typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 3-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[(3-PYRIDYLAMINO)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 4-{[(3-PYRIDYLAMINO)CARBONYL]AMINO}BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-{[(3-PYRIDYLAMINO)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-[(3-AMINO-4-PYRIDINYL)AMINO]-1-PIPERIDINECARBOXYLATE
- ETHYL 4-[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYLAMINO BENZOATE
Uniqueness
ETHYL 4-{[(3-PYRIDYLAMINO)CARBONYL]AMINO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C15H15N3O3 |
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Molecular Weight |
285.30 g/mol |
IUPAC Name |
ethyl 4-(pyridin-3-ylcarbamoylamino)benzoate |
InChI |
InChI=1S/C15H15N3O3/c1-2-21-14(19)11-5-7-12(8-6-11)17-15(20)18-13-4-3-9-16-10-13/h3-10H,2H2,1H3,(H2,17,18,20) |
InChI Key |
FCHBXSIKZJZIQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CN=CC=C2 |
Origin of Product |
United States |
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